6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and inflammation.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
- Various triazolothiadiazine derivatives
Uniqueness
What sets 6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
1174882-20-2 |
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Molecular Formula |
C22H19F3N6O |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19F3N6O/c1-12-9-19(22(23,24)25)29-31(12)15-7-5-14(6-8-15)27-21(32)16-10-18(13-3-4-13)28-20-17(16)11-26-30(20)2/h5-11,13H,3-4H2,1-2H3,(H,27,32) |
InChI Key |
DRCQMWFIUMXZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5CC5)C(F)(F)F |
Origin of Product |
United States |
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